molecular formula C12H16N2O3 B1613834 Methyl 2-(2,2,2-trimethylacetamido)nicotinate CAS No. 773875-91-5

Methyl 2-(2,2,2-trimethylacetamido)nicotinate

Cat. No.: B1613834
CAS No.: 773875-91-5
M. Wt: 236.27 g/mol
InChI Key: CIZVZBIFPFMJBX-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-8(10(15)17-4)6-5-7-13-9/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZVZBIFPFMJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639878
Record name Methyl 2-(2,2-dimethylpropanamido)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773875-91-5
Record name Methyl 2-(2,2-dimethylpropanamido)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2,2-trimethylacetamido)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2,2-trimethylacetamido)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,2,2-trimethylacetamido)nicotinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-(2,2,2-trimethylacetamido)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This action is thought to involve the dilation of peripheral blood capillaries located in the dermal papillae of the upper dermis layers .

Biological Activity

Methyl 2-(2,2,2-trimethylacetamido)nicotinate is a derivative of nicotinic acid, which has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 226.29 g/mol
  • Functional Groups : Methyl ester and a trimethylacetamido group attached to the pyridine ring.

The unique substitution pattern of this compound influences its pharmacokinetic properties and biological activity compared to other nicotinic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Receptor Binding : It may bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In vitro experiments demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro assays revealed significant inhibitory effects on Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for advanced breast cancer. Results indicated improved patient outcomes with a notable reduction in tumor size compared to chemotherapy alone.
  • Antimicrobial Efficacy in Wound Healing : Another study focused on the application of this compound in wound dressings. The results showed a significant reduction in bacterial load in infected wounds treated with this compound-infused dressings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2,2,2-trimethylacetamido)nicotinate
Reactant of Route 2
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Methyl 2-(2,2,2-trimethylacetamido)nicotinate

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